N-(1-chloro-2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is an organic compound with the chemical formula C4H5ClF3NO. It is a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is known for its instability and tendency to decompose under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide can be synthesized through a multi-step process:
Reaction of Dichloroacetic Acid with 2,2,2-Trifluoroethanol: Under anhydrous conditions, dichloroacetic acid reacts with 2,2,2-trifluoroethanol to form trifluoroethyl dichloroacetate.
Ammonia Reaction: The resulting trifluoroethyl dichloroacetate is then reacted with ammonia to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-chloro-2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amides and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can produce a substituted amide.
Hydrolysis: The major products are the corresponding amides and acids.
Scientific Research Applications
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is used in various scientific research applications:
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-chloro-2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Isoflurane: A general inhalation anesthetic with a similar trifluoroethyl group.
2-amino-N-(2,2,2-trifluoroethyl)acetamide: An intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(1-chloro-2,2,2-trifluoroethyl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C4H5ClF3NO |
---|---|
Molecular Weight |
175.54 g/mol |
IUPAC Name |
N-(1-chloro-2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) |
InChI Key |
RGGUXSGDGBRMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.